Product packaging for Trihexylamine(Cat. No.:CAS No. 102-86-3)

Trihexylamine

Cat. No.: B047920
CAS No.: 102-86-3
M. Wt: 269.5 g/mol
InChI Key: DIAIBWNEUYXDNL-UHFFFAOYSA-N
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Description

Trihexylamine, also known as this compound, is a useful research compound. Its molecular formula is C18H39N and its molecular weight is 269.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409786. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H39N B047920 Trihexylamine CAS No. 102-86-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dihexylhexan-1-amine
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InChI

InChI=1S/C18H39N/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3
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InChI Key

DIAIBWNEUYXDNL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCN(CCCCCC)CCCCCC
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Molecular Formula

C18H39N
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DSSTOX Substance ID

DTXSID8059263, DTXSID301022397
Record name N,N-Dihexyl-1-hexanamine
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Record name Amines, tri-C6-12-alkyl
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Molecular Weight

269.5 g/mol
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Physical Description

Liquid, Liquid; [Alfa Aesar MSDS]
Record name 1-Hexanamine, N,N-dihexyl-
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CAS No.

102-86-3, 68038-01-7
Record name Trihexylamine
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Catalytic Roles and Mechanistic Investigations of Trihexylamine Based Systems

Trihexylamine in Heterogeneous Catalysis and Surface Interactions

Role as Capping Agent or Stabilizer for Supported Catalysts (e.g., Nickel Particles on SiO2)

This compound, and its longer-chain analogue trioctylamine (B72094), serve a critical function as capping agents or stabilizers in the synthesis of supported metal nanoparticle catalysts. acs.org Capping agents are essential during the colloidal synthesis of metal nanoparticles to control particle size, prevent aggregation, and ensure a stable dispersion in solution before they are deposited onto a support material. acs.orgnih.gov

In the context of nickel particles supported on silica (B1680970) (SiO2), long-chain amines like trioctylamine are used in combination with other surfactants during the synthesis of the nanoparticles. acs.org These capping agents adsorb to the surface of the growing nickel crystallites, effectively inhibiting further growth and preventing the particles from clumping together (aggregation). cuni.cz This process allows for the creation of nanoparticles with a narrow size distribution. nih.gov Once synthesized, these stabilized nanoparticles can be deposited onto a high-surface-area support like SiO2. acs.orgacs.org The support material provides thermal and mechanical stability for the catalyst in industrial applications. acs.org The use of these stabilizers is a common strategy to achieve small, well-dispersed metal particles on a support, which is often crucial for high catalytic activity due to the high surface-to-volume ratio. acs.orgresearchgate.net

For instance, in the synthesis of platinum-rhenium (PtRe) alloy nanoparticles, trioctylamine was used as a high-boiling solvent while oleylamine (B85491) and oleic acid acted as capping agents to control particle size and dispersion. nih.gov This approach resulted in nanoparticles with a narrow size distribution that were well-dispersed in hydrocarbon solvents before being deposited on a carbon support. nih.gov Similarly, studies on iron oxide nanoparticles have shown that changing the concentration of stabilizers like oleic acid can systematically decrease particle size. cuni.cz

Influence on Catalyst Activation and Stability

While this compound and similar capping agents are vital for the synthesis and stabilization of nanoparticles, their presence is often detrimental to the final catalytic activity. acs.orgnih.gov The ligand shell that prevents aggregation also blocks the active metal sites, rendering the catalyst ineffective. nih.gov Therefore, a crucial step known as catalyst activation is required to remove these capping agents and expose the catalytic surfaces. acs.orgnih.gov

However, ligand removal presents a significant challenge. Thermal treatments, such as heating in a hydrogen atmosphere, are commonly employed but can have unintended consequences. acs.org For a system of nickel particles capped with a mixture including trioctylamine and deposited on SiO2, activation at temperatures of 150°C and 350°C was insufficient to remove all the ligands. acs.org Even at a higher temperature of 500°C, complete removal was not achieved. acs.org At this elevated temperature, the nanoparticles exhibited significant sintering—a process where particles merge, leading to a decrease in surface area and, consequently, a loss of catalytic activity. acs.org In that specific case, the average particle size grew from 5.3 nm to 20 nm. acs.org

This highlights a fundamental trade-off: the conditions required for activation can compromise the catalyst's stability. acs.orgacs.org The high surface energy that makes nanoparticles highly active also makes them thermodynamically unstable and prone to changes in size and shape during catalysis. acs.org The challenge lies in finding activation methods, such as non-thermal plasma treatment, that can effectively remove the stabilizing ligands without inducing significant particle growth or sintering, thereby preserving the catalyst's structure and performance. nih.gov

This compound in Biocatalytic Processes

Enzyme-Mediated Transformations and Resolutions (e.g., Resolution of Thioesters)

This compound, often in the form of its analogue trioctylamine (TOA), plays a key role as a component in chemo-enzymatic systems, particularly in the dynamic kinetic resolution (DKR) of racemic compounds to produce single-enantiomer products. polimi.itworktribe.com DKR is a powerful technique that overcomes the 50% theoretical yield limit of traditional kinetic resolutions by combining an enzyme-catalyzed reaction with the in-situ racemization of the starting material. polimi.it

In the DKR of α-amino acid thioesters, for example, a protease enzyme like subtilisin is used to selectively hydrolyze one enantiomer (e.g., the L-enantiomer) of the racemic thioester to its corresponding carboxylic acid. polimi.it The other enantiomer (the D-enantiomer) is left unreacted by the enzyme. polimi.it This enzymatic hydrolysis is highly enantioselective, meaning the enzyme can distinguish between the two mirror-image forms of the substrate with great precision. worktribe.com

The process is often carried out in a biphasic system, such as water and an organic solvent like methyl tert-butyl ether (MTBE), where the enzyme resides in the aqueous phase and the substrate and base are in the organic phase. polimi.it Thioesters are particularly suitable substrates because the acidity of their α-proton is high enough to allow for base-catalyzed racemization, a feature not typically seen with their oxoester counterparts. polimi.it This selective transformation of one enantiomer is the first half of the DKR process. polimi.itpolimi.it

ComponentRole in DKR of ThioestersExample
Enzyme Catalyzes the selective transformation of one enantiomer.Subtilisin, Lipase polimi.itresearchgate.net
Racemic Substrate A mixture of two enantiomers to be resolved.N-Boc-amino acid thioesters polimi.it
Organic Base Catalyzes the racemization of the unreacted enantiomer.Trioctylamine (TOA) polimi.itpolimi.it
Solvent System Provides a suitable environment for both reactions.Biphasic (water/organic) polimi.it

Base-Catalyzed Racemization in Biocatalytic Cycles

The second, and equally crucial, part of the dynamic kinetic resolution cycle is the racemization of the unreacted substrate, a role effectively filled by this compound (as trioctylamine). polimi.itpolimi.it While the enzyme selectively consumes one enantiomer, the trioctylamine, acting as an organic base, continuously converts the remaining, non-preferred enantiomer back into the racemic mixture. worktribe.compolimi.it

This base-catalyzed racemization occurs because the α-proton of the thioester is sufficiently acidic to be removed by the amine base, forming a planar enolate intermediate. polimi.it Reprotonation of this intermediate can occur from either face, leading to the formation of both the D and L enantiomers, thus racemizing the substrate. polimi.it For this process to be effective, several conditions must be met: the base must be strong enough to racemize the substrate but not the product, and the rate of racemization should be faster than or at least comparable to the rate of the enzymatic reaction. polimi.it

Advanced Separation Technologies and Extractive Applications of Trihexylamine

Reactive Extraction of Organic Acids

Reactive extraction is a highly efficient separation technique that involves the use of an extractant, which chemically interacts with the target solute to form a complex that is more soluble in the organic phase. In the context of organic acid recovery, tertiary amines like trihexylamine act as effective extractants. The basic nitrogen atom in the amine functionality forms an ion-pair complex with the acidic proton of the carboxylic acid, thereby facilitating its transfer from the aqueous phase to the organic phase. The efficiency of this process is influenced by several factors, including the nature of the diluent, the concentration of the extractant, and the specific properties of the carboxylic acid being recovered.

While research directly focusing on this compound for all applications is limited, extensive studies on its close structural homologue, trioctylamine (B72094) (TOA), provide valuable insights into the expected behavior of this compound in similar systems. The longer alkyl chains in trioctylamine compared to this compound can influence factors such as steric hindrance and solubility in different diluents, which in turn affects the extraction efficiency.

The recovery of aliphatic carboxylic acids from dilute aqueous solutions, particularly from fermentation broths, is a critical step in the biotechnological production of these platform chemicals. Reactive extraction with tertiary amines offers a promising method for this purpose.

The extraction of acetic acid from aqueous solutions is a significant industrial process. While specific equilibrium data for this compound in this application is not extensively available in the public domain, studies on trioctylamine (TOA) offer a clear indication of the process. In one study, the reactivity of this compound with acetic acid was demonstrated in the context of amide synthesis, where this compound reacted with acetic acid to produce the corresponding amide with a high yield, underscoring the chemical affinity between the two compounds. nih.gov

For a comprehensive understanding of the extraction equilibria, data from studies using tri-n-octylamine (TOA) is presented below. The extraction of acetic acid using TOA dissolved in various diluents has been investigated, with the distribution coefficient (KD) serving as a key parameter to evaluate the extraction efficiency.

Distribution Coefficients (KD) for the Extraction of Acetic Acid with Trioctylamine (TOA) in Various Diluents
DiluentTOA Concentration (mol/L)Distribution Coefficient (KD)
Toluene (B28343)0.231.29
Petroleum ether0.230.79
n-Hexane0.230.60
Toluene0.40 (as tri-iso-octylamine)3.65
Petroleum ether0.40 (as tri-iso-octylamine)2.70
n-Hexane0.40 (as tri-iso-octylamine)2.63

Note: The data in the table is based on studies using trioctylamine and tri-iso-octylamine, as specific data for this compound was not available in the reviewed sources. researchgate.nettaylorandfrancis.com

This compound has been specifically identified as an effective extractant for the isolation and purification of succinic acid from Escherichia coli fermentation broth. sigmaaldrich.com This direct application highlights its potential in biorefinery downstream processing. The process of reactive extraction allows for the selective removal of succinic acid from a complex mixture of components typically found in fermentation media.

Further research on similar systems using trioctylamine (TOA) in 1-hexanol has demonstrated succinic acid recovery yields of approximately 73%, with the resulting crystal purities reaching around 98.5%. nih.gov This suggests that tertiary amines are highly effective for this separation. The general principle involves the formation of an amine-succinic acid complex which is then extracted into the organic phase. Subsequent steps, such as back-extraction or crystallization, are then employed to recover the purified succinic acid.

Performance of Tertiary Amines in Succinic Acid Recovery
AmineDiluentRecovery Yield (%)Purity (%)
This compoundNot specified in abstractData not specified in abstractData not specified in abstract
Trioctylamine1-Hexanol73~98.5

Note: While this compound is cited for this application, specific performance data from the primary source was not available in the abstract. The data for trioctylamine is provided for comparative context. sigmaaldrich.comnih.gov

In studies with TOA, a range of diluents including esters, alcohols, and ketones have been investigated. The distribution coefficients (KD) and extraction efficiencies (E) are key metrics used to evaluate the performance of these systems. For instance, with TOA, isoamyl alcohol has been shown to be a highly effective diluent. researchgate.net

Extraction Efficiency of Malic Acid with Trioctylamine (TOA) in Various Diluents
DiluentDistribution Coefficient (KD)Extraction Efficiency (E%)
Isoamyl alcohol17.81194.5
Dimethyl glutarate0.22318.2
Dimethyl phthalate0.11410.2

Note: The data presented is for the reactive extraction of malic acid using trioctylamine (TOA), as specific studies with this compound were not found in the reviewed literature. researchgate.net A study optimizing the reactive extraction of malic acid with trioctylamine in 1-decanol predicted a maximum extraction efficiency of 97.53% under optimized conditions of temperature, acid concentration, and extractant composition. nih.govnih.gov

The recovery of levulinic acid, a key platform chemical derived from biomass, has been investigated using reactive extraction with trioctylamine (TOA) in various ester solvents. These studies are indicative of the potential of this compound for the same purpose. The interaction between the tertiary amine and levulinic acid in the presence of an ester diluent is crucial for efficient separation.

Distribution Coefficients (KD) for Levulinic Acid Extraction with Trioctylamine (TOA) in Different Ester Solvents
Ester SolventMaximum Distribution Coefficient (KD)
Diethyl carbonate5.75
Other esters (e.g., ethyl propionate, hexyl acetate)Lower than diethyl carbonate

Note: This data is based on studies conducted with trioctylamine (TOA), as specific research on this compound with ester solvents for levulinic acid extraction was not identified in the reviewed literature. researchgate.net The maximum extraction efficiency of levulinic acid using TOA in diethyl carbonate was reported to be 85.195%. researchgate.net

In these studies, various diluents including alcohols, ketones, and hydrocarbons were tested. The distribution coefficient (KD) is a critical parameter for assessing the effectiveness of the extraction system. Kerosene was identified as a highly effective diluent for the extraction of glutaric acid with TOA. researchgate.net

Distribution Coefficients (KD) for Glutaric Acid Extraction with Trioctylamine (TOA) in Various Diluents
DiluentMaximum Distribution Coefficient (KD)
Kerosene7.88
Isoamyl alcoholData not specified
Octan-1-olData not specified
TolueneData not specified
n-HexaneData not specified

Note: The data presented is based on the reactive extraction of glutaric acid using trioctylamine (TOA), as specific experimental data for this compound was not available in the reviewed sources. researchgate.net In another study, the reactive extraction of glutaric acid using TOA in various biodiesels as diluents showed high extraction efficiencies, ranging from 90.36% to 96.86%. nih.gov

Aliphatic Carboxylic Acid Recovery

Mandelic Acid Separation from Aqueous Solutions

The separation of mandelic acid from dilute aqueous solutions, often obtained from biotechnological processes, is a critical step in its commercial production. nih.gov Reactive extraction using tertiary amines like tri-n-octylamine, a compound chemically similar to this compound, has been investigated as an effective separation method. nih.govresearchgate.netnih.gov Studies have shown high separation yields, with one study reporting up to 98.13% extraction efficiency for mandelic acid using tri-n-octylamine in a dimethyl phthalate (DMP) diluent. nih.govresearchgate.netnih.gov The efficiency of this separation is influenced by the concentration of the amine in the organic phase.

Table 1: Effect of Tri-n-octylamine Concentration on Mandelic Acid Extraction Efficiency

Amine Concentration (mol·L⁻¹) Diluent Extraction Efficiency (%)
0.092 Dimethyl Phthalate (DMP) -
0.458 Dimethyl Phthalate (DMP) 98.13
0.092 Methyl Isobutyl Ketone (MIBK) -
0.458 Methyl Isobutyl Ketone (MIBK) -
0.092 2-octanone -
0.458 2-octanone -
0.092 1-octanol -
0.458 1-octanol -
0.092 n-pentane -
0.458 n-pentane -
0.092 octyl acetate -
0.458 octyl acetate -
0.092 toluene -
0.458 toluene -

Data derived from studies on tri-n-octylamine as a proxy for this compound. nih.govresearchgate.net

Equilibrium Studies and Distribution Coefficients in Acid Extraction

Equilibrium studies are fundamental to understanding and optimizing the extraction process. The distribution coefficient (D), which is the ratio of the total concentration of the acid in the organic phase to its total concentration in the aqueous phase at equilibrium, is a key parameter. acs.org For the reactive extraction of carboxylic acids with tertiary amines, the distribution coefficient is influenced by factors such as the initial acid concentration, the concentration of the amine, and the nature of the diluent. acs.orgindianchemicalsociety.com

In a study on the extraction of glutaric acid with trioctylamine, it was observed that the distribution coefficient varied significantly with the type of diluent used, with kerosene showing the highest value. acs.org Similarly, for the extraction of trans-aconitic acid with tri-n-octyl amine (TOA), the distribution coefficients were evaluated for different extraction systems, with the benzene and TOA system exhibiting the highest extraction efficiency. indianchemicalsociety.com

Table 2: Distribution Coefficients (D) for Carboxylic Acid Extraction with Trioctylamine in Various Diluents

Carboxylic Acid Diluent Amine Concentration (mol·L⁻¹) Initial Acid Concentration (mol·L⁻¹) Distribution Coefficient (D)
Glutaric Acid Kerosene 1.591 0.606 7.88
Glutaric Acid Toluene 1.591 0.606 -
Glutaric Acid n-hexane 1.591 0.606 -
Acetic Acid Hexane 0.23 - 1.15 - -
Acetic Acid Toluene 0.23 - 1.15 - -
Acetic Acid MIBK 0.23 - 1.15 - -

Data based on studies with trioctylamine, a close analog of this compound. acs.orgniscpr.res.in

Effect of Diluent Systems on Extraction Performance

The choice of diluent in the organic phase significantly impacts the extraction performance of this compound. Diluents can be classified as active or inert. Active diluents, such as alcohols and ketones, can solvate the acid-amine complex, enhancing the extraction efficiency. ijcce.ac.irresearchgate.net Inert diluents, like alkanes and aromatic hydrocarbons, primarily serve to reduce the viscosity of the extractant and can also influence the extraction equilibrium. ijcce.ac.irresearchgate.net

The polarity of the diluent plays a crucial role; polar diluents can favor the formation of hydrogen bonds and ion-pairs, which can increase the diffusion rate of the complex. ijcce.ac.ir For instance, in the extraction of lactic acid using tri-n-octyl amine, n-hexane as a diluent showed better extraction efficiency compared to n-heptane and kerosene. ijcce.ac.ir The viscosity of the diluent is another important factor, as lower viscosity can lead to better mass transfer. ijcce.ac.ir

Table 3: Influence of Diluent Type on the Extraction of Carboxylic Acids with Tertiary Amines

Carboxylic Acid Tertiary Amine Diluent Key Finding
Lactic Acid Tri-n-octyl amine n-hexane, n-heptane, kerosene n-hexane showed the highest extraction efficiency. ijcce.ac.ir
Glutaric Acid Trioctylamine Kerosene, Toluene, n-hexane Kerosene was found to be the most effective diluent. acs.org
Mandelic Acid Tri-n-octylamine DMP, MIBK, 1-octanol, toluene DMP resulted in the highest separation yield. nih.govresearchgate.net

Stoichiometry of Acid-Amine Complexation

The reactive extraction of carboxylic acids by tertiary amines involves the formation of acid-amine complexes in the organic phase. The stoichiometry of these complexes, which refers to the ratio of acid molecules to amine molecules, is a critical aspect of the extraction mechanism. niscpr.res.in The nature of the diluent can influence the stoichiometry of the formed complexes. niscpr.res.in

For the extraction of acetic acid with tri-n-octylamine, it has been proposed that in proton-donating diluents, (Acid)₁:(Amine)₁ and (Acid)₂:(Amine)₁ complexes are formed. niscpr.res.in In non-proton-donating diluents, the formation of (Acid)₁:(Amine)₁ and (Acid)₂:(Amine)₁ complexes has been suggested. niscpr.res.in The determination of these stoichiometric ratios is often achieved through methods like slope analysis.

Extraction of Inorganic Acids

This compound and its analogs are also effective in the extraction of inorganic acids, such as sulfuric acid, from aqueous solutions. This is particularly relevant in hydrometallurgical processes and for the treatment of industrial effluents. mdpi.com Studies comparing different tertiary amines have provided insights into their extraction capabilities for sulfuric acid. For example, a comparison between Trioctylamine (TOA) and Tris(2-Ethylhexyl) amine (TEHA) revealed that TOA had a higher extraction ability for sulfuric acid. scispace.comtandfonline.com

The extraction process is influenced by the initial acid concentration and the concentration of the amine. mdpi.com The use of a modifier, such as octanol, is often necessary to prevent the formation of a third phase and can also positively affect the extraction level. scispace.comtandfonline.comresearchgate.net

Table 4: Comparison of Tertiary Amines for Sulfuric Acid Extraction

Tertiary Amine Key Findings
Trioctylamine (TOA) Higher extraction ability for sulfuric acid, less dependent on temperature. scispace.comtandfonline.com

Slope analysis has indicated that for TOA, more than one mole of the amine is required to extract one mole of sulfuric acid, whereas one mole of TEHA can extract two moles of sulfuric acid. scispace.comtandfonline.com

Metal Ion Solvent Extraction

Solvent extraction is a widely used hydrometallurgical technique for the separation and purification of metal ions. nih.gov Tertiary amines, including this compound, can be employed as extractants for metal ions from aqueous solutions. nih.govacs.org The extraction mechanism typically involves the formation of a hydrophobic complex between the metal ion and the extractant, which is then transferred to the organic phase. nih.govacs.org

The efficiency of metal ion extraction is dependent on several factors, including the type of metal ion, the pH of the aqueous phase, the concentration of the extractant, and the nature of the diluent. nih.gov The extraction of metal ions can be enhanced by the formation of anionic metal complexes in the aqueous phase, which can then be extracted by the amine through an ion-pair formation mechanism.

While specific data on this compound for a wide range of metal ions is limited in the provided context, the general principles of amine-based extraction are applicable. For instance, the extraction of Ni(II) from methanol halide solutions by trioctylamine was found to be significantly enhanced compared to extraction from aqueous solutions. nih.gov

Recovery of Critical Metals (e.g., Bismuth(III), Molybdenum, Vanadium(V))

The recovery of critical metals from various sources, including industrial waste streams and low-grade ores, is of significant economic and strategic importance. Long-chain amines, such as this compound and its analogues, have demonstrated considerable efficacy in the solvent extraction of several critical metals.

Bismuth (III): Research has shown the effective transport of Bismuth(III) using ionic liquids derived from long-chain amines and phosphines within polymer inclusion membranes. A notable example is the use of trihexyltetradecylphosphonium chloride (THTDPCl), a quaternary phosphonium salt containing trihexyl chains. In a comparative study, a Polymer Inclusion Membrane (PIM) composed of 30% cellulose triacetate (CTA), 45% 2-nitrophenyl octyl ether (NPOE) as a plasticizer, and 25% THTDPCl demonstrated high stability and efficient extraction of Bi(III). dergipark.org.tr This THTDPCl-based PIM proved to be highly stable and maintained its extraction efficiency over multiple cycles. dergipark.org.tr The extraction mechanism involves the formation of an anionic bismuth-chloride complex (e.g., BiCl52-) in the acidic aqueous phase, which then pairs with the large organic cation (THTDP+) and is transported into the membrane.

Molybdenum (Mo): The recovery of molybdenum from spent catalysts is a key area of research. While direct studies on this compound are limited, extensive research on its close analogue, tri-n-octylamine (TOA), provides valuable insights. In one study, an organic phase consisting of TOA was able to extract over 98% of molybdenum from an acid-leached solution of a spent catalyst. nih.gov The high extraction efficiency of TOA suggests that this compound would also be a potent extractant for molybdenum under similar conditions. The transport mechanism for molybdenum ions using TOA-based supported liquid membranes involves the complexation of polymetal anions with protonated TOA molecules at the feed-membrane interface, diffusion of the complex through the membrane, and subsequent decomplexation in an alkaline strip solution. osti.gov

Vanadium (V): The extraction of vanadium from acidic sulfate solutions is another important application for long-chain amines. Studies using trioctylamine (TOA) have shown that the extraction efficiency of Vanadium(V) increases with a higher pH, greater extractant concentration, and a favorable organic-to-aqueous phase ratio. researchgate.net Optimal extraction of a 100 mg/L V(V) solution was achieved at a pH of 2.5 using 0.005 M TOA. researchgate.net The stripping of the loaded TOA was effectively accomplished with a 0.5 M NaOH solution. researchgate.net Similar to molybdenum, the mechanism for vanadium extraction by amines like TOA from acidic solutions involves the formation of anionic vanadate species that are then extracted into the organic phase through an ion-exchange mechanism.

The following table summarizes the extraction conditions for Molybdenum and Vanadium using trioctylamine (TOA), a close analogue of this compound.

Metal IonAnalogue CompoundSource SolutionOptimal pH for ExtractionStripping AgentExtraction Efficiency
Molybdenum (Mo)Tri-n-octylamine (TOA)Acid-leached spent catalystNot specifiedNaOH, NH4OH, H2SO4>98% nih.gov
Vanadium (V)Tri-n-octylamine (TOA)Acidic sulfate solution2.5 researchgate.net0.5 M NaOH researchgate.netNot specified

Development of this compound-Based Membrane Systems

Membrane-based separation technologies offer several advantages over traditional solvent extraction, including reduced solvent inventory, lower operational costs, and the potential for continuous operation. This compound and its derivatives are being explored as carriers in various liquid membrane configurations.

Polymer Inclusion Membranes (PIMs) for Ion Separation

Polymer Inclusion Membranes (PIMs) are a type of liquid membrane where an extractant (carrier) and a plasticizer are embedded within a solid polymer matrix, typically cellulose triacetate (CTA) or polyvinyl chloride (PVC). iranarze.ir PIMs combine the selectivity of liquid-liquid extraction with the stability of solid membranes.

As previously mentioned, a quaternary phosphonium salt containing trihexyl groups, trihexyltetradecylphosphonium chloride (THTDPCl), has been successfully used as a carrier in a PIM for the recovery of Bi(III). dergipark.org.tr The composition of the PIM plays a crucial role in its performance. A typical composition for such a PIM is:

ComponentMaterialPercentage
Base PolymerCellulose Triacetate (CTA)30% dergipark.org.tr
Plasticizer2-Nitrophenyl octyl ether (NPOE)45% dergipark.org.tr
CarrierTrihexyltetradecylphosphonium chloride (THTDPCl)25% dergipark.org.tr

This formulation resulted in a stable and reusable membrane for bismuth extraction. dergipark.org.tr The plasticizer enhances the flexibility of the polymer and facilitates the mobility of the carrier within the membrane phase. The choice of the base polymer, carrier, and plasticizer can be tailored to optimize the separation of specific metal ions. mdpi.com

Design and Performance of Liquid Membrane Formulations

Liquid membranes (LMs) can be configured in various ways, including bulk liquid membranes (BLMs), supported liquid membranes (SLMs), and emulsion liquid membranes (ELMs). The performance of these systems is highly dependent on the design of the membrane and the chemical composition of the organic membrane phase.

In the context of supported liquid membranes (SLMs), a microporous polymer support is impregnated with an organic solution containing the carrier. Studies on the transport of Mo(VI) ions have utilized tri-n-octylamine (TOA) dissolved in xylene as the liquid membrane phase, supported on a polypropylene film. osti.gov The transport mechanism is based on the facilitated diffusion of the metal-amine complex across the membrane, driven by a pH gradient between the feed and strip solutions. osti.gov The flux of metal ions in such systems is influenced by several factors, including the concentrations of the acid in the feed, the carrier in the membrane, and the stripping agent in the receiving phase, as well as the operating temperature. osti.gov

The design of a liquid membrane system using this compound would involve selecting a suitable organic diluent that ensures the solubility of both the amine and the metal-amine complex, and a stripping agent capable of efficiently back-extracting the metal from the loaded organic phase. The stability of the liquid membrane, particularly in SLM configurations, is a critical factor for long-term industrial applications.

Computational Chemistry and Theoretical Modeling of Trihexylamine Systems

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular behavior of trihexylamine. These computational methods are instrumental in understanding intermolecular forces and predicting the compound's interaction with various surfaces at an electronic level.

Density Functional Theory (DFT) for Molecular Interactions

Density Functional Theory (DFT) is a powerful computational tool used to analyze the electronic structure and molecular interactions of chemical systems. mdpi.comunc.edufrontiersin.orgnih.gov In the context of this compound, DFT can elucidate the nature of non-covalent interactions, such as van der Waals forces and hydrogen bonding, which are critical in determining its physical and chemical properties. mdpi.com By solving the Kohn-Sham equations, DFT can accurately model the electron density distribution, molecular orbital energies, and atomic charges. mdpi.comfrontiersin.org This information is crucial for predicting how this compound will interact with other molecules or surfaces, providing a theoretical foundation for its applications in various fields. unc.edufrontiersin.org The theory allows for the calculation of interaction energies, which helps in understanding the stability and preferred orientation of this compound in complex systems. unc.edunih.govfrontiersin.org

Adsorption Behavior on Material Surfaces (e.g., Copper Phthalocyanine)

The adsorption of this compound onto material surfaces, such as copper phthalocyanine (B1677752) (CuPc), has been a subject of theoretical study to understand and modify surface properties. researchgate.netresearchgate.net Copper phthalocyanine is a well-known organic semiconductor, and its surface properties are critical for its performance in electronic devices. researchgate.netiphy.ac.cn

Molecular modeling using DFT has been employed to investigate the adsorption process of a series of straight-chain trialkylamines, including this compound, on CuPc surfaces. researchgate.netresearchgate.net These studies calculate the change in Gibbs free energy (ΔG) for the adsorption from an aqueous phase onto different crystallographic surfaces of CuPc. researchgate.netresearchgate.net

Research indicates that the adsorption of trialkylamines is selective. researchgate.net On non-polar surfaces of CuPc, the adsorption from an aqueous phase is not spontaneous, as indicated by positive ΔG values. researchgate.netresearchgate.net However, on surfaces containing a copper atom, which act as active sorption centers, the adsorption can be favorable, showing negative ΔG values for trialkylamines like tripentylamine and those with longer chains. researchgate.netresearchgate.net Specifically for this compound and longer-chain amines, while the thermodynamics may be favorable, steric hindrance can become a significant factor that impedes the adsorption process onto surfaces with a metal atom. researchgate.netresearchgate.net

Below is a table summarizing the conceptual findings from DFT studies on trialkylamine adsorption on Copper Phthalocyanine.

*Assuming certain conditions regarding the loss of rotational and translational degrees of freedom. For this compound and longer chains, steric hindrance is a notable consideration. researchgate.netresearchgate.net

Prediction of Sorption Centers and Surface Modification

Quantum-chemical modeling is crucial for identifying and verifying active sorption centers on material surfaces. researchgate.net For copper phthalocyanine, reactivity descriptors such as atomic charges, boundary orbital energies and localization, and the molecular electrostatic potential are calculated to predict where this compound is most likely to adsorb. researchgate.net The central copper atom in CuPc is often identified as a key active center for the selective adsorption of surfactants like trialkylamines. researchgate.net

The goal of such surface modification is often to alter the surface's oleophilic-hydrophilic balance. researchgate.net By adsorbing this compound, which possesses long alkyl chains, onto a surface, the surface can be rendered more oleophilic (oil-loving). However, the effectiveness of this modification depends on the strength of the interaction and the orientation of the adsorbed molecules. researchgate.net While this compound has the potential for this application, studies suggest that steric hindrances may limit its effectiveness compared to slightly smaller amines like tripentylamine under certain conditions. researchgate.netresearchgate.net The ability to predict these interactions and their outcomes is a significant advantage of using computational models in materials science. rsc.orgnih.gov

Thermodynamic Modeling of Extraction Equilibria

Thermodynamic models are essential for describing and predicting the equilibrium behavior of this compound in solvent extraction systems. These models provide a quantitative framework for understanding how this compound partitions between an aqueous phase and an organic solvent, which is fundamental to its application in separating and purifying various compounds.

Linear Solvation Energy Relationship (LSER) Correlation

The Linear Solvation Energy Relationship (LSER) model is a powerful tool for correlating and predicting liquid-liquid equilibrium data. researchgate.netscielo.br This model, also known as the Kamlet-Taft model, describes the distribution of a solute between two immiscible phases based on the solvatochromic parameters of the solvents involved. scielo.br These parameters quantify different types of intermolecular interactions, such as polarizability/dipolarity, hydrogen bond acidity, and hydrogen bond basicity. scielo.br

In the context of reactive extraction using this compound or similar amines, the LSER model can be applied to correlate the distribution coefficients of the extracted species. researchgate.netacs.org The general form of the LSER equation relates a solvent-dependent property, like the distribution coefficient, to a linear combination of the solvent's solvatochromic parameters. scielo.br This approach allows for the interpretation of the extraction equilibrium by considering the physical interactions between the solute-amine complex and the diluent. researchgate.net The model has been successfully used to correlate experimental data for the extraction of various carboxylic acids with long-chain amines, providing good regression coefficients and demonstrating its predictive capability. researchgate.net

Application of Modified Freundlich and Langmuir Isotherms

While the Langmuir and Freundlich isotherms are most commonly associated with gas-solid or liquid-solid adsorption, modified versions of these models can be applied to describe liquid-liquid extraction equilibria. researchgate.netacs.orgekb.egbioline.org.briosrjournals.org These isotherm models provide a mathematical description of how the concentration of the extracted species in the organic phase relates to its concentration in the aqueous phase at equilibrium.

Langmuir Isotherm: The Langmuir model assumes that a monolayer of the solute forms a complex with the extractant at the interface or in the bulk organic phase and that all binding sites are equivalent. ekb.egiosrjournals.org In modified forms for liquid-liquid extraction, it can describe the saturation of the organic phase with the extracted complex. acs.org The model is often used to determine the maximum extraction capacity. mdpi.com

Freundlich Isotherm: The Freundlich model is an empirical equation that describes heterogeneous systems, where the binding energy is not constant. ekb.egiosrjournals.org In the context of extraction, a modified Freundlich isotherm can account for the non-ideal behavior and the formation of different types of complexes in the organic phase. acs.org

Studies on the reactive extraction of acids with amines have shown that these modified isotherm models can successfully fit experimental equilibrium data. researchgate.netacs.org The parameters derived from these models, such as the Langmuir constant related to binding affinity and the Freundlich constant related to extraction capacity, provide valuable information for the design and optimization of extraction processes.

Below is a table summarizing the characteristics of the modified isotherm models as applied to extraction equilibria.

Determination of Complexation Constants (K11, K21)

The formation of complexes involving this compound (THA) as an extractant or ligand is a central aspect of its application in separation chemistry and materials science. The stability and stoichiometry of these complexes are quantitatively described by complexation constants. Computational and theoretical models are pivotal in determining these constants, often in conjunction with experimental data. The most common stoichiometries investigated are the 1:1 (K11) and 2:1 (K21) complexes, which represent the binding of one or two molecules of a substrate to one molecule of amine, respectively.

The determination of these constants is fundamentally based on the law of mass action applied to the extraction or complexation equilibrium. uobabylon.edu.iq For a reaction where an acid (HA) is extracted by an amine (B), the formation of 1:1 and 2:1 complexes can be represented by the following equilibria:

HA + B ⇌ HAB (K11)

2HA + B ⇌ (HA)₂B (K21)

Here, K11 and K21 are the equilibrium constants for the formation of the respective complexes. Various methods, including spectrophotometry, potentiometry, and conductometry, are employed to measure the concentrations of the species at equilibrium, from which the constants can be calculated. electrochemsci.orgresearchgate.nethzdr.de

A notable example of complexation involving this compound is its interaction with yu.edu.jofullerene (C60). A spectrophotometric study conducted in toluene (B28343) at 25°C investigated the charge transfer complexation between C60 and several aliphatic amines, including this compound. yu.edu.joresearchgate.net The study utilized the Benesi-Hildebrand equation to determine the stability constants. Through mole ratio and continuous variation (Job's) methods, it was confirmed that this compound forms a 1:1 complex with C60. yu.edu.jo The stability constant (K) for the THA:C60 complex was determined to be higher than that for complexes with shorter-chain trialkylamines like tripentylamine, a finding attributed to the increased nucleophilicity and steric effects of the longer alkyl chains. yu.edu.jo

While direct computational studies detailing K11 and K21 for this compound are specific to the system under investigation, extensive research on the analogous tertiary amine, trioctylamine (B72094) (TOA), provides a robust framework for understanding this process. These studies often involve the reactive extraction of carboxylic acids or phenols from aqueous solutions. The individual equilibrium constants, K11 and K21, are calculated from experimental data by fitting it to a theoretical model that accounts for the formation of different complexes in the organic phase. acs.orgresearchgate.net

The choice of diluent in the organic phase significantly influences the complexation constants, as it affects the solvation of the amine and the resulting acid-amine complex. researchgate.net The values of K11 and K21 for the extraction of various acids by trioctylamine in different diluents have been determined in several studies. For instance, in the extraction of glutaric acid with TOA, the complexation constants were found to vary significantly with the diluent used. researchgate.net Similarly, in the extraction of levulinic acid, diethyl carbonate was identified as a highly effective solvent, yielding specific values for K11 and K21. acs.orgscirp.org

The following tables summarize the determined complexation constants for trioctylamine with various acids in different solvent systems, illustrating the typical data obtained from such studies.

Table 1: Equilibrium Complexation Constants for Trioctylamine (TOA) with Various Acids

This table is interactive. Click on the headers to sort the data.

Acid Diluent K11 K21 Reference
Glutaric Acid Kerosene 4.956 72.693 researchgate.net
Glutaric Acid Methyl Ethyl Ketone (MEK) 4.553 61.963 researchgate.net
Glutaric Acid n-Hexane 2.814 25.444 researchgate.net
Levulinic Acid Diethyl Carbonate 3.32 32.59 acs.orgscirp.org

These studies demonstrate that a combination of experimental measurements and mathematical modeling allows for the reliable determination of complexation constants like K11 and K21. acs.orgresearchgate.netacs.org These constants are crucial for understanding the extraction mechanism and for the design and optimization of separation processes involving this compound and related tertiary amines. escholarship.orgrsc.org Theoretical and computational chemistry provides the essential models to interpret experimental data and predict the behavior of these complex systems.

Advanced Analytical and Environmental Research Applications of Trihexylamine

Applications in Forensic Science

In forensic science, the demand for rapid, sensitive, and reliable detection methods for illicit substances and explosives is critical. Trihexylamine serves as a key reagent in certain analytical techniques, aiding in the identification of trace amounts of forensic evidence.

Screening of Human Hair Specimens for Designer Drugs

This compound is notably employed as an internal standard in the analytical technique of ion mobility spectrometry (IMS) for the screening of designer drugs in human hair specimens. nih.govsigmaaldrich.cnsigmaaldrich.com Hair analysis offers a longer detection window for substance use compared to blood or urine tests. The use of an internal standard is crucial for accuracy and precision in analytical measurements, correcting for any loss of analyte during sample preparation.

A key study highlighted a rapid and effective method for detecting 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy") and 3,4-methylenedioxyethylamphetamine (B12700981) (MDEA, "Eve") in hair. nih.govpsu.edu In this procedure, this compound was used as the internal standard, which was clearly separated from the target designer drugs in the analysis, ensuring accurate identification. psu.edu This methodology provides a simple, sensitive, and fast screening tool for forensic laboratories. nih.govpsu.edu

Application in Forensic Drug Testing
Analytical Technique Ion Mobility Spectrometry (IMS) nih.gov
Sample Type Human Hair Specimens nih.govsigmaaldrich.cn
Role of this compound Internal Standard sigmaaldrich.com
Target Analytes MDMA ('ecstasy'), MDEA ('Eve') nih.govpsu.edu
Advantage Provides a rapid, simple, and sensitive screening method. psu.edu

Explosives Detection

The same analytical technology, ion mobility spectrometry (IMS), where this compound is used as a standard for drug analysis, is also a cornerstone technology in the detection of explosives. nih.govpsu.edu IMS devices are widely used in security checkpoints for their ability to detect trace vapor and particulate residues of explosive materials. pnnl.gov These instruments can identify a wide range of explosives by detecting their characteristic ion mobilities. While many techniques exist for explosives detection, including nuclear quadrupole resonance (NQR) and fluorescence-based methods, IMS remains a prevalent technology in forensic and security applications. pnnl.goviaea.orgmit.edu

Environmental Fate and Transport Research

Understanding the environmental behavior of chemicals is crucial for assessing their potential impact. Research into this compound's environmental fate focuses on its persistence in the environment and its tendency to accumulate in organisms.

This compound is considered to be a persistent compound in the environment. fishersci.nlthermofisher.com Safety data sheets indicate that it may persist and that it is not readily degradable in wastewater treatment plants. fishersci.nlthermofisher.com This persistence, combined with its classification as being toxic to aquatic life with long-lasting effects, underscores the importance of understanding its environmental behavior. fishersci.nlaksci.com Some data sources note that specific information on its persistence and degradability is not available, highlighting an area for further research. aksci.comscbt.com

This compound is believed to have some potential to bioaccumulate in organisms. fishersci.nlthermofisher.com Bioaccumulation refers to the buildup of a chemical in an organism at a concentration higher than that found in the surrounding environment. The potential for a substance to bioaccumulate is often estimated by its octanol-water partition coefficient (log Pow). For a component of this compound, 1-Hexanamine, N,N-dihexyl-, a log Pow of 4.47 has been reported, suggesting a tendency to accumulate in fatty tissues. thermofisher.com

More advanced research has been undertaken to explore the bioaccumulation of ionizable organic compounds like this compound. One study focused on predicting and measuring the partitioning of various small molecules into lipid membranes to better assess bioaccumulation. rsc.orgresearchgate.net this compound was one of the compounds selected for this research, although experimental difficulties were noted for this specific chemical during the study. rsc.org This inclusion in advanced computational and experimental models signifies its relevance in ongoing environmental research. researchgate.net

Environmental Property Finding Reference
Persistence May persist in the environment. fishersci.nlthermofisher.com
Degradability Not considered readily degradable in waste water treatment plants. fishersci.nlthermofisher.com
Bioaccumulation Potential May have some potential to bioaccumulate. fishersci.nlthermofisher.com
log Pow 4.47 thermofisher.com

Q & A

Q. How can researchers synthesize and characterize trihexylamine with high purity for experimental use?

  • Methodological Answer : this compound synthesis typically involves alkylation of ammonia with hexyl halides. To ensure purity, use fractional distillation under reduced pressure (boiling point: 263–265°C at 760 mmHg) and confirm purity via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy . For characterization, report melting point, viscosity, and solubility in water (limited data available; prioritize experimental determination). Document all steps in the "Experimental" section of manuscripts, adhering to reproducibility standards by including reagent grades, equipment specifications, and purification protocols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent skin exposure, as this compound’s toxicological profile is not fully established . In case of spills, neutralize with weak acids (e.g., diluted acetic acid) and dispose of waste according to local regulations (UN 2735, Hazard Class 8) . Always work in a fume hood to minimize inhalation risks, and refer to Safety Data Sheets (SDS) for emergency response guidelines .

Q. How should researchers design experiments to study this compound’s physicochemical properties?

  • Methodological Answer : Prioritize measuring vapor pressure (<1 mm Hg at 20°C), density (0.7984 g/cm³), and decomposition products (e.g., carbon monoxide, nitrogen oxides) . Use differential scanning calorimetry (DSC) for thermal stability analysis and UV-Vis spectroscopy to monitor reactivity with strong oxidizers. Report inconsistencies in literature data (e.g., conflicting solubility values) by replicating experiments under controlled conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s solvent interactions be resolved in catalysis studies?

  • Methodological Answer : Contradictions often arise from varying solvent polarities or impurities. Use contradiction analysis frameworks (e.g., TRIZ model) to isolate variables . For example, if this compound exhibits unexpected reactivity in polar aprotic solvents, conduct controlled experiments with rigorously dried solvents and compare results to computational simulations (e.g., COSMO-RS theory) . Publish raw datasets in supplementary materials to enable peer validation .

Q. What advanced techniques validate this compound’s role in stabilizing metal-organic frameworks (MOFs)?

  • Methodological Answer : Employ X-ray photoelectron spectroscopy (XPS) to analyze amine-metal binding sites and thermogravimetric analysis (TGA) to assess thermal stability. Compare this compound’s performance to other amines (e.g., triethylamine) in MOF synthesis, noting differences in crystallinity (via XRD) and surface area (via BET analysis). Address discrepancies in stability by testing under inert vs. ambient atmospheres .

Q. How do researchers assess this compound’s environmental impact in ecotoxicology studies?

  • Methodological Answer : Conduct acute toxicity assays using Daphnia magna or algal species, adhering to OECD Test Guidelines. Measure LC50 values and bioaccumulation potential via HPLC-MS. If results conflict with predictive models (e.g., QSAR), investigate metabolite formation or matrix effects (e.g., sediment interactions). Cite regulatory data gaps (e.g., missing RTECS listings) to advocate for extended ecotoxicological profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.